molecular formula C19H28O8 B1665782 Artesunate CAS No. 88495-63-0

Artesunate

Cat. No.: B1665782
CAS No.: 88495-63-0
M. Wt: 384.4 g/mol
InChI Key: FIHJKUPKCHIPAT-MFMTXCBGSA-N
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Description

Artesunate is a medication primarily used to treat severe malaria. It is a derivative of artemisinin, which is extracted from the sweet wormwood plant (Artemisia annua). This compound is known for its rapid action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Mechanism of Action

Artesunate, also known as Arsumax, is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua . It is primarily used for the treatment of severe malaria .

Target of Action

This compound’s primary targets are the various asexual forms of the Plasmodium parasites, which are responsible for malaria . It acts on these targets to clear the parasites from the blood within 48 to 72 hours .

Mode of Action

This compound is quickly metabolized into dihydroartemisinin (DHA), an active metabolite . Both this compound and DHA block the asexual forms of the Plasmodium parasites . The exact mechanism of action of this compound is still under investigation, but it is believed to involve the generation of reactive oxygen species, destabilizing the parasite membrane, inhibiting heme polymerization, and alkylating proteins .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It has been reported to inhibit airway remodeling in asthma via the MAPK signaling pathway . It also activates the Nrf2 and HO-1 signaling pathways, inhibits the release of reactive oxygen species, and interferes with the expression of genes and proteins associated with oxidative stress . In addition, it has been found to activate the ATF4-CHOP-CHAC1 pathway .

Pharmacokinetics

This compound has a short half-life, leading to high initial concentrations which decline rapidly . Typical half-life estimates for this compound are less than 15 minutes, with clearance estimates averaging 2-3 L/kg/hr and volume estimates averaging 0.1-0.3 L/kg . DHA, the active metabolite of this compound, peaks within 25 minutes post-dose and is eliminated with a half-life of 30-60 minutes .

Result of Action

The result of this compound’s action is the clearance of Plasmodium parasites from the blood, leading to the resolution of malaria symptoms . It has also been found to have anti-inflammatory effects and to attenuate airway remodeling in asthma .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to be stable in 0.9% w/v sodium chloride at various temperatures . The method of administration can also affect the duration of action of this compound . Furthermore, the presence of heme-bound proteins in the mitochondria has been implicated in the mechanism of action of this compound .

Biochemical Analysis

Biochemical Properties

Artesunate is metabolized to dihydroartemisinin (DHA), its active form . The 1,2,4-endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the Plasmodium parasites . This interaction with heme is a key aspect of this compound’s biochemical activity.

Cellular Effects

This compound has been found to exert organ- and tissue-protective effects by regulating oxidative stress, inflammation, autophagy, apoptosis, and fibrosis . It inhibits inflammatory factors and affects anti-fibrotic, anti-aging, immune-enhancing, modulation of stem cells, apoptosis, metabolic homeostasis, and autophagy properties .

Molecular Mechanism

This compound’s molecular mechanism of action involves the generation of free radicals through its active metabolite DHA . These free radicals inhibit the normal function of Plasmodium parasites, affecting protein and nucleic acid synthesis during all erythrocytic stages . Reactions with these free radicals can also lead to alkylation of parasitic proteins .

Temporal Effects in Laboratory Settings

This compound has been found to have long-term stability when physically separated from other active principles in a bilayer co-formulation tablet . This stability is crucial for its effectiveness, especially under tropical conditions where degradation could otherwise occur .

Dosage Effects in Animal Models

In animal models, this compound has shown neuroprotective effects . When administered at a dosage of 100 mg/kg twice daily for 14 days, it significantly upregulated key proteins in the PINK1/PARKIN pathway .

Metabolic Pathways

This compound is metabolized to the active form DHA . This process involves hydrolysis of the 4-carbon ester group via plasma esterase enzyme . Given the metabolic pathways of this compound, it is not susceptible to many common drug-drug interactions involving CYP450 enzymes .

Transport and Distribution

This compound is rapidly distributed within the body following administration . Its clearance and volume estimates average 2 - 3 L/kg/hr and 0.1 - 0.3 L/kg, respectively . This rapid distribution is crucial for its effectiveness in treating malaria.

Subcellular Localization

Given its mechanism of action, it is likely that this compound and its active metabolite DHA interact with heme within the parasite’s food vacuole .

Preparation Methods

Synthetic Routes and Reaction Conditions: Artesunate is synthesized from dihydroartemisinin, which is itself derived from artemisinin. The synthesis involves the esterification of dihydroartemisinin with succinic anhydride under basic conditions. The reaction typically uses a base such as pyridine or triethylamine to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound involves the reduction of artemisinin to dihydroartemisinin using sodium borohydride, followed by esterification with succinic anhydride. The process is designed to be efficient and economically viable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The reduction of this compound typically involves the conversion of its endoperoxide bridge, which is crucial for its antimalarial activity.

    Substitution: this compound can participate in substitution reactions, especially when reacting with nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can lead to the formation of dihydroartemisinin .

Scientific Research Applications

Artesunate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Artemether: Another derivative of artemisinin, used for treating malaria.

    Artemisinin: The parent compound from which artesunate is derived.

    Dihydroartemisinin: The active metabolite of this compound.

Comparison:

This compound’s unique properties, such as its rapid action and water solubility, make it a valuable drug in the treatment of severe malaria and a promising candidate for further research in other therapeutic areas.

Properties

CAS No.

88495-63-0

Molecular Formula

C19H28O8

Molecular Weight

384.4 g/mol

IUPAC Name

4-oxo-4-[[(13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10?,11?,12?,13?,16?,17?,18?,19-/m1/s1

InChI Key

FIHJKUPKCHIPAT-MFMTXCBGSA-N

Isomeric SMILES

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Appearance

Solid powder

Color/Form

Fine white crystalline powder

melting_point

131-135

88495-63-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection.

solubility

In water, 56.2 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

artesunate
Dihydroartemisinin, Succinyl
Dihydroartemisinine 12 alpha succinate
dihydroartemisinine-12-alpha-succinate
Malacef
malartin
SM 804
SM-804
SM804
sodium artesunate
succinyl dihydroartemisinin

vapor_pressure

3.2X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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